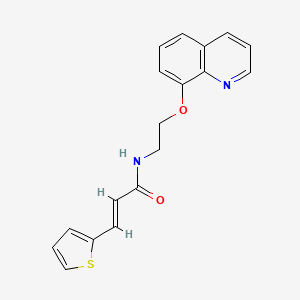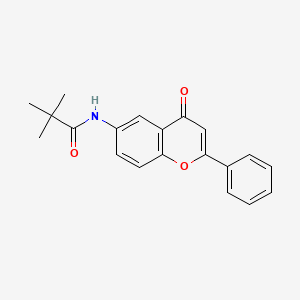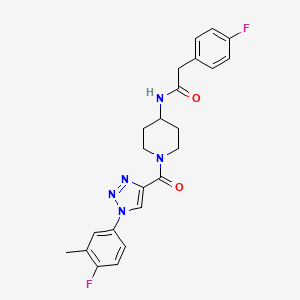
(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate, commonly referred to as 2,4-D, is an organic compound and a common herbicide used for weed control. It is used in many agricultural and industrial settings, and is a widely used herbicide in the United States. 2,4-D is a synthetic auxin, a plant hormone that can be used to control the growth of plants. It works by disrupting the plant’s normal growth processes, leading to stunted growth and eventually death.
Applications De Recherche Scientifique
Environmental Fate and Behavior of 2,4-D
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to (2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate, focus on its environmental fate, toxicology, and degradation. Chlorophenols, such as 2,4-dichlorophenol, a degradation product of 2,4-D, have moderate to high persistence depending on environmental conditions, exerting moderate toxic effects on mammalian and aquatic life. They are known for their low bioaccumulation potential but significant organoleptic impact, highlighting the importance of understanding their environmental behavior for pollution management and remediation efforts (Krijgsheld & Gen, 1986).
Toxicity and Environmental Impact
The widespread use of 2,4-D, closely related to the chemical , in agricultural and urban settings has led to its dispersal in natural environments, raising concerns about its toxicological effects on non-target organisms. Research has been directed towards understanding its impact on ecological and human health, with findings indicating considerable concern due to its potential lethal effects on aquatic organisms and its presence in various environmental matrices. This necessitates further research into its toxicology to inform mitigation strategies and regulatory policies (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
The role of microorganisms in the degradation of 2,4-D and its related compounds, such as 2,4-dichlorophenol, is critical in the context of environmental remediation. The ability of specific microbial communities to metabolize these compounds underlines the potential for bioremediation strategies to mitigate the environmental impact of chlorinated organic pollutants. Such studies underscore the importance of identifying and utilizing microbial pathways for the detoxification and removal of hazardous substances from contaminated sites (Magnoli et al., 2020).
Treatment of Wastewater Containing Chlorinated Compounds
Research into the treatment of wastewater from pesticide production facilities, which contain a variety of toxic chlorinated compounds including 2,4-D and its derivatives, has focused on identifying effective treatment methodologies. Biological processes, such as the use of membrane bioreactors, and physical methods, like granular activated carbon filtration, have been evaluated for their efficacy in removing these pollutants from industrial effluents. These studies are crucial for the development of treatment protocols that ensure the safe discharge of treated wastewater into the environment, thereby preventing the contamination of natural water bodies (Goodwin et al., 2018).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) (E)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-14(2)6-5-11(15)16-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYRWMDDQZQZGH-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 3-(dimethylamino)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)
![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)